3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
“3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound with the molecular formula C8H8ClN3O . It is a versatile compound used in diverse scientific research, including medicinal chemistry, organic synthesis, and material science.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one”, has been reported in scientific literature . The synthesis process involves scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of “3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one” is characterized by its molecular formula C8H8ClN3O . Further details about its molecular structure can be obtained from NMR spectroscopy .Scientific Research Applications
Chemistry and Synthesis
3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. These compounds are valuable in synthesizing a wide range of pyrazolo[3,4-b]pyridine derivatives, which are integral in developing new heterocyclic systems. For instance, Quiroga et al. (1999) demonstrated the preparation of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, highlighting the versatility of these compounds in synthetic chemistry (Quiroga et al., 1999). Abdelhamid and Alkhodshi (2005) also contributed to this area by synthesizing various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, using hydrazonoyl halides (Abdelhamid & Alkhodshi, 2005).
Biomedical Applications
In biomedical research, pyrazolo[3,4-b]pyridines, a category that includes 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one, have been studied for their potential applications. Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, indicating their relevance in developing new therapeutic agents (Donaire-Arias et al., 2022).
Structural and Molecular Studies
Research has also focused on the structural and molecular characteristics of pyrazolo[3,4-b]pyridine derivatives. Studies like those conducted by Kakehi et al. (1995) and Akhramez et al. (2016) provide detailed insights into the molecular structure and crystalline forms of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kakehi et al., 1995), (Akhramez et al., 2016).
Future Directions
The future directions for “3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one” could involve further exploration of its potential as a TRK inhibitor . Its multifunctionality allows for exploration in medicinal chemistry, organic synthesis, and material science, making it an invaluable tool in advancing scientific knowledge and innovation.
properties
IUPAC Name |
3-chloro-1,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-3-5(13)10-8-6(4)7(9)11-12(8)2/h3H,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBJOGIIZPFFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169078 | |
Record name | 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one | |
CAS RN |
1312949-23-7 | |
Record name | 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312949-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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